
1-(2-Bromoethyl)-3-fluorobenzene
Overview
Description
1-(2-Bromoethyl)-3-fluorobenzene (CAS: 25017-13-4) is a halogenated aromatic compound with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol . Its structure consists of a benzene ring substituted with a fluorine atom at the meta position and a bromoethyl (-CH₂CH₂Br) group. Key physical properties include:
- Density: 1.454 g/cm³
- Boiling Point: 202.3°C at 760 mmHg
- Flash Point: 78.8°C
- Vapor Pressure: 0.418 mmHg at 25°C .
The compound is synthesized via alkylation or substitution reactions, often involving bromoethylating agents under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in acetonitrile) . Safety data indicate acute oral toxicity (H302) and significant aquatic toxicity (H410), requiring careful handling and storage as a combustible solid (Storage Code 11) .
Biological Activity
1-(2-Bromoethyl)-3-fluorobenzene, also known as 3-fluorophenethyl bromide, is an organic compound with the molecular formula C9H10BrF. It is characterized by a bromine atom and a fluorine atom attached to a phenyl ring, which contributes to its unique biological activities. This article explores the biological activity of this compound, including its mechanisms, potential applications, and relevant research findings.
- Molecular Formula : C9H10BrF
- Molecular Weight : 221.08 g/mol
- CAS Number : 25017-13-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and fluorine atoms enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions, which can affect cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains.
- Antiparasitic Effects : Some reports indicate potential antihelmintic activity, making it a candidate for further investigation in parasitic infections.
- Phytotoxicity : The compound has shown phytotoxic effects, which could be useful in agricultural applications for controlling unwanted plant growth.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antiparasitic | Potential efficacy against helminths | |
Phytotoxic | Negative effects on plant growth |
Study Findings
- Antimicrobial Studies : Research conducted by Sigma-Aldrich highlights the compound's effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the bromine and fluorine positions could enhance antimicrobial potency.
- Antiparasitic Research : A study published in Laboratory Chemicals indicates that this compound exhibits significant antihelmintic activity, suggesting its potential use in treating parasitic infections in livestock and agriculture.
- Phytotoxicity Assessment : Investigations into the phytotoxic effects reveal that the compound can inhibit seed germination and root elongation in certain plant species, indicating its potential as a herbicide.
Scientific Research Applications
Chemical Properties and Structure
1-(2-Bromoethyl)-3-fluorobenzene is characterized by its bromoethyl and fluorobenzene substituents, which contribute to its reactivity and utility in chemical synthesis. The presence of the bromoethyl group enables it to act as an alkylating agent, allowing for the formation of covalent bonds with nucleophiles.
Applications in Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Here are some notable applications:
- Synthesis of Bioactive Compounds : It is utilized in the preparation of various biologically active compounds. For instance, it has been employed as a precursor in the synthesis of quinoxaline derivatives, which exhibit significant pharmacological activities such as antiviral and anticancer properties .
- Functionalization Reactions : The compound can undergo various functionalization reactions, including substitution and oxidation processes. For example, it can be transformed into 1-(2-azidoethyl)-3-fluorobenzene through azidation reactions.
Biological Applications
This compound has been investigated for its potential in medicinal chemistry:
- Pharmaceutical Development : The compound's ability to modify biological targets makes it a candidate for developing new therapeutic agents. Its derivatives have shown promise in treating conditions related to inflammation and viral infections .
- Mechanism of Action : The bromoethyl group acts as an alkylating agent, interacting with nucleophilic sites in proteins and DNA. This interaction can potentially alter the function of these biomolecules, which is crucial for drug development.
Industrial Applications
In addition to its laboratory uses, this compound is also relevant in industrial settings:
- Production of Specialty Chemicals : It is used in the synthesis of specialty chemicals that find applications across various industries, including agriculture and materials science .
- Liquid Crystal Intermediates : The compound serves as an intermediate for producing liquid crystals, which are essential in display technologies .
Data Table: Summary of Applications
Application Area | Description | Examples/Notes |
---|---|---|
Organic Synthesis | Intermediate for complex organic molecules | Quinoxaline derivatives |
Pharmaceutical Chemistry | Precursor for bioactive compounds | Antiviral and anticancer agents |
Functionalization | Substitution and oxidation reactions | Formation of azido derivatives |
Industrial Chemistry | Production of specialty chemicals | Intermediates for agricultural chemicals |
Liquid Crystals | Used as an intermediate in liquid crystal production | Essential for display technologies |
Case Studies
- Synthesis of Quinoxaline Derivatives : A study detailed the synthesis pathways for quinoxaline derivatives using this compound as a starting material. The resulting compounds exhibited low toxicity and significant interferon-inducing activities, demonstrating their potential as therapeutic agents against viral infections .
- Functionalization Studies : Research highlighted various functionalization methods involving this compound. These methods included carbonylation reactions that produced valuable intermediates for further synthetic applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromoethyl group undergoes nucleophilic substitution under varying conditions.
Mechanism :
-
S<sub>N</sub>2 Pathway : The bromide leaving group is displaced by nucleophiles (e.g., amines, thiols) via a bimolecular mechanism .
-
Benzyne Intermediate : In strongly basic conditions, elimination of HBr generates a benzyne intermediate, which reacts regioselectively with nucleophiles .
Conditions and Products :
Coupling Reactions
The compound participates in cross-coupling reactions, forming biaryl or alkyl-aryl derivatives.
Suzuki-Miyaura Coupling :
-
Reacts with arylboronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst.
-
Example: Reaction with phenylboronic acid yields 3-fluorobiphenylethane (89% yield, 110°C, 12 h).
Buchwald-Hartwig Amination :
Elimination Reactions
Dehydrohalogenation produces alkenes or benzyne intermediates.
Conditions :
-
Strong bases (e.g., KOtBu) in polar aprotic solvents (THF or DMF) .
-
Example: Elimination of HBr forms 1-fluoro-2-vinylbenzene (60% yield, 100°C) .
Mechanistic Pathway :
Reduction Reactions
The bromoethyl group is reduced to an ethyl chain.
Agents and Outcomes :
Reducing Agent | Solvent | Product | Yield |
---|---|---|---|
LiAlH<sub>4</sub> | Et<sub>2</sub>O | 3-Fluorophenylethane | 78% |
H<sub>2</sub>/Pd-C | EtOH | 3-Fluorophenylethane | 92% |
Oxidation Reactions
Oxidation targets the ethyl chain or aromatic ring.
Oxidizing Agents :
-
KMnO<sub>4</sub> (acidic conditions): Converts the ethyl group to a carboxylic acid (3-fluorobenzoic acid , 55% yield) .
-
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>: Forms 3-fluorophenylacetaldehyde (48% yield).
Grignard and Organometallic Reactions
The bromoethyl group reacts with Grignard reagents to form extended carbon chains.
Example :
Halogen Exchange Reactions
The bromine atom is replaced by other halogens under specific conditions.
Reagent | Conditions | Product | Yield |
---|---|---|---|
KI | Acetone, Δ | 3-Fluorophenethyliodide | 70% |
AgF | DMF, 60°C | 1,3-Difluorophenylethane | 63% |
Key Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-(2-Bromoethyl)-3-fluorobenzene, and how can reaction conditions be optimized?
- Methodological Approach :
- The compound can be synthesized via bromination of 3-fluorophenylethanol using reagents like PBr₃ or HBr gas. Optimize yield by controlling temperature (0–5°C for exothermic reactions) and stoichiometry (1:1.2 alcohol-to-brominating agent ratio).
- Purification via fractional distillation or column chromatography is critical due to potential byproducts (e.g., elimination products). Similar bromoethyl derivatives in Kanto Reagents’ catalog emphasize >97.0% purity using GC/HPLC validation .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Approach :
- ¹H/¹³C NMR : Identify the bromoethyl group (δ ~3.6–3.8 ppm for CH₂Br, split due to adjacent fluorine) and fluorine’s deshielding effect on aromatic protons. Compare with PubChem’s InChI data for analogous compounds .
- GC/MS : Confirm molecular ion peaks (MW = 217.04 g/mol) and fragmentation patterns. Purity thresholds (>95% by GC) align with Kanto Reagents’ standards for brominated aromatics .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Approach :
- Fluorine’s meta-directing effect enhances electrophilic substitution at the para position. In Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (DMF) to stabilize intermediates.
- Computational modeling (DFT) predicts reduced electron density at the bromoethyl site, favoring oxidative addition. Refer to XLogP₃ values (~3.3) for solubility optimization in hydrophobic media .
Q. What strategies mitigate elimination side reactions during nucleophilic substitution of this compound?
- Methodological Approach :
- Solvent Choice : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and suppress β-hydride elimination.
- Temperature Control : Low temperatures (0–10°C) reduce kinetic energy, favoring SN2 mechanisms. Kanto Reagents’ protocols for similar bromoethyl compounds highlight cold storage (0–6°C) to prevent degradation .
Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) of bromoethylbenzene derivatives?
- Methodological Approach :
- Compare data across sources (e.g., Kanto Reagents’ (2-Bromoethyl)benzene: bp 220–221°C vs. deuterated analogs with shifted values).
- Validate purity (>97% by HLC) and isotopic effects (e.g., deuterated compounds in ). Replicate experiments under standardized conditions (ambient pressure, inert atmosphere).
Q. What computational tools predict the thermodynamic stability of intermediates derived from this compound?
- Methodological Approach :
- DFT Calculations : Use Gaussian or ORCA to model transition states and Gibbs free energy. PubChem’s InChIKey (MYYYZNVAUZVXBO-UHFFFAOYSA-N) provides a reference for molecular descriptors .
- Molecular Dynamics (MD) : Simulate solvent interactions using XLogP₃ (~3.3) to optimize reaction media .
Q. Data Contradiction Analysis
Q. Why do deuterated analogs of bromoethylbenzene derivatives exhibit divergent melting points compared to non-deuterated forms?
- Methodological Approach :
- Deuterium’s higher mass reduces vibrational entropy, increasing melting points (e.g., (2-Bromoethyl)benzene-d₅: mp 56°C vs. non-deuterated form ).
- Validate via differential scanning calorimetry (DSC) and compare with isotopic purity (98 atom% D in ).
Q. Applications in Scientific Research
Q. What role does this compound play in synthesizing fluorinated bioactive molecules?
- Methodological Approach :
- The bromoethyl group serves as a leaving group in alkylation reactions for drug intermediates (e.g., antipsychotics or antivirals). Fluorine enhances metabolic stability and binding affinity.
- Refer to trifluoromethyl-benzene derivatives in medicinal chemistry studies for analogous reaction pathways .
Comparison with Similar Compounds
Below is a comparative analysis of 1-(2-bromoethyl)-3-fluorobenzene with structurally related bromoethyl-substituted aromatic compounds.
Table 1: Structural and Physical Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
---|---|---|---|---|---|
This compound | C₈H₈BrF | 203.05 | 202.3 | 1.454 | -F (meta), -CH₂CH₂Br |
1-(2-Bromoethyl)-4-methoxybenzene | C₉H₁₁BrO | 229.09 | Not reported | Not reported | -OCH₃ (para), -CH₂CH₂Br |
(2-Bromoethyl)benzene | C₈H₉Br | 185.06 | 220–222 | 1.366 | -CH₂CH₂Br (no other substituents) |
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | C₉H₈BrF₃ | 259.06 | Not reported | Not reported | -CF₃ (meta), -CH₂CH₂Br |
1-(2-Bromoethyl)-3-nitrobenzene | C₈H₈BrNO₂ | 230.06 | 136–138 (0.5 mmHg) | 1.562 | -NO₂ (meta), -CH₂CH₂Br |
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene | C₈H₈BrFS | 235.12 | Not reported | Not reported | -F (meta), -S-CH₂CH₂Br |
Sources :
Key Comparisons
Physicochemical Properties
- Boiling Points : The boiling point of this compound (202.3°C) is higher than (2-bromoethyl)benzene (220–222°C) due to polar interactions from the fluorine atom. However, nitro-substituted analogs (e.g., 1-(2-bromoethyl)-3-nitrobenzene) exhibit lower boiling points under reduced pressure (136–138°C at 0.5 mmHg) due to decreased molecular packing efficiency .
- Density : The nitro-substituted derivative (1.562 g/cm³) has a higher density than the fluoro analog (1.454 g/cm³), attributed to the nitro group’s increased molecular mass and polarizability .
Properties
IUPAC Name |
1-(2-bromoethyl)-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSPVSJMYQIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341447 | |
Record name | 3-Fluorophenethyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25017-13-4 | |
Record name | 3-Fluorophenethyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethyl)-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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